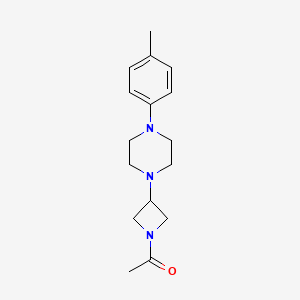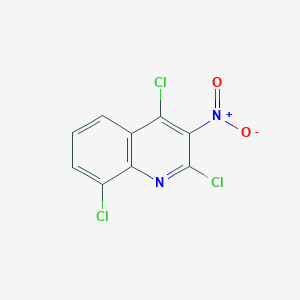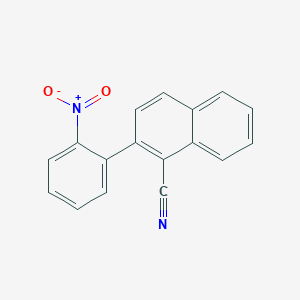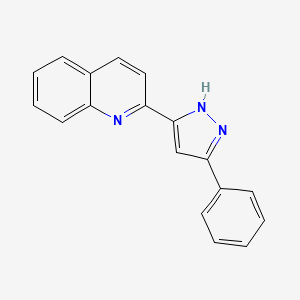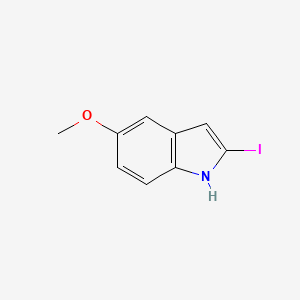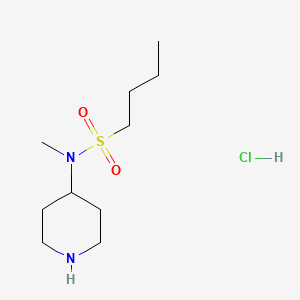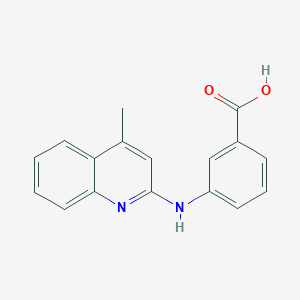
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid is an organic compound that features a quinoline moiety attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-quinolin-2-ylamino)-benzoic acid typically involves the reaction of 4-methylquinoline with 3-aminobenzoic acid under suitable conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-quinolin-2-ylamino)-benzoic acid depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of a specific kinase involved in cancer cell proliferation.
Chemical Activity: As a ligand, it can coordinate with metal ions, forming stable complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: A simpler structure without the benzoic acid moiety.
3-Aminobenzoic Acid: Lacks the quinoline moiety.
Quinoline-2-carboxylic Acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.
Uniqueness
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid is unique due to the combination of the quinoline and benzoic acid moieties, which imparts distinct chemical and biological properties. This combination allows it to act as a versatile ligand in coordination chemistry and provides potential for diverse biological activities.
Properties
CAS No. |
5533-17-5 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-[(4-methylquinolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-9-16(19-15-8-3-2-7-14(11)15)18-13-6-4-5-12(10-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
KBJBPWSEGVVMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






